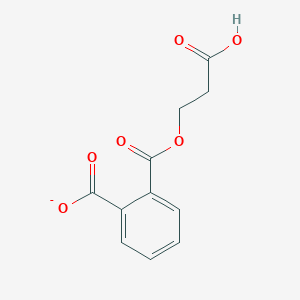

2-(2-Carboxyethoxycarbonyl)benzoate

説明

2-(2-Carboxyethoxycarbonyl)benzoate is a benzoic acid derivative characterized by a carboxyethoxycarbonyl substituent at the 2-position of the benzene ring. This compound belongs to a class of esters and carboxylic acids with applications in organic synthesis, pharmaceuticals, and polymer chemistry. Its structure combines a benzoate core with a flexible ethoxycarbonyl chain terminated by a carboxylic acid group, enabling diverse reactivity, such as hydrolysis or conjugation.

特性

分子式 |

C11H9O6- |

|---|---|

分子量 |

237.18 g/mol |

IUPAC名 |

2-(2-carboxyethoxycarbonyl)benzoate |

InChI |

InChI=1S/C11H10O6/c12-9(13)5-6-17-11(16)8-4-2-1-3-7(8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)/p-1 |

InChIキー |

OSXPVFSMSBQPBU-UHFFFAOYSA-M |

正規SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCC(=O)O |

製品の起源 |

United States |

準備方法

The preparation of Mono(2-carboxyethyl) Phthalate typically involves the hydrolysis of Di-n-pentyl phthalate. This process can be carried out under acidic or basic conditions, with the choice of conditions affecting the yield and purity of the final product . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and consistency of the compound .

化学反応の分析

Mono(2-carboxyethyl) Phthalate undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from this reaction are carboxylic acids and ketones.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride. The primary products are alcohols and alkanes.

Substitution: Substitution reactions can occur under various conditions, often involving nucleophiles such as hydroxide ions or amines.

科学的研究の応用

Mono(2-carboxyethyl) Phthalate has several scientific research applications:

作用機序

The mechanism of action of Mono(2-carboxyethyl) Phthalate involves its interaction with nuclear receptors, particularly the peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to lipid metabolism and inflammation . The compound can also interfere with hormone synthesis, transport, and metabolism, leading to various health effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Effects

The 2-position substitution on the benzoate ring is a common feature among analogs, but the nature of the substituent significantly alters chemical behavior:

- 2-Ethoxybenzoic acid (CAS 134-11-2) : Lacks the carboxyethoxycarbonyl chain, featuring only an ethoxy group. This simplification reduces steric hindrance and enhances stability but limits its utility in reactions requiring bifunctional groups .

- Ethyl 2-methoxybenzoate (CAS 7335-26-4): Contains a methoxy group instead of the carboxyethoxycarbonyl chain. The methoxy group increases hydrophobicity, as evidenced by its solubility in ethanol (1:3 v/v) .

Reactivity and Stability

- Hydrolysis Sensitivity: Compounds like methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate () undergo hydrolysis via mechanisms involving ester cleavage. Similarly, 2-(2-Carboxyethoxycarbonyl)benzoate’s ester groups are likely susceptible to hydrolysis under acidic or basic conditions, enabling controlled degradation or functionalization .

- Thermal Stability : Ethyl 2-acetylbenzoate (CAS 1248462-73-8) exhibits a boiling point of ~291°C, suggesting that acetyl substituents enhance thermal resistance compared to carboxyethoxycarbonyl groups, which may decompose at lower temperatures due to carboxylic acid liberation .

Data Table: Key Properties of Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Substituent Position/Group | Molecular Weight | Key Applications |

|---|---|---|---|---|---|

| 2-(2-Carboxyethoxycarbonyl)benzoate | Not Provided | C₁₁H₁₀O₆ | 2-(Carboxyethoxycarbonyl) | 238.19 (calc.) | Polymer chemistry, drug delivery |

| 2-Ethoxybenzoic acid | 134-11-2 | C₉H₁₀O₃ | 2-Ethoxy | 166.18 | Pharmaceutical intermediates |

| Ethyl 2-methoxybenzoate | 7335-26-4 | C₁₀H₁₂O₃ | 2-Methoxy | 180.20 | Flavor/fragrance industry |

| 4-((2-Hydroxyethoxy)carbonyl)benzoic acid | 1137-99-1 | C₁₀H₁₀O₅ | 4-(Hydroxyethoxycarbonyl) | 210.18 | Hydrogel synthesis |

| Ethyl 2-acetylbenzoate | 1248462-73-8 | C₁₁H₁₂O₃ | 2-Acetyl | 192.21 | Organic synthesis intermediates |

Research Findings and Mechanistic Insights

- Hydrolysis Pathways: Analogous esters (e.g., methyl 2-[(ethoxycarbonyl)amino]benzoate, CAS 83846-67-7) show that electron-withdrawing groups (e.g., carboxyethoxycarbonyl) accelerate hydrolysis rates compared to electron-donating groups (e.g., methoxy) .

- Crystallography : Structural studies of 2-(2'-hydroxyphenyl)imidazole derivatives () suggest that bulky substituents at the 2-position hinder crystal packing, a factor relevant to 2-(2-Carboxyethoxycarbonyl)benzoate’s material properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。